6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
Description
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Properties
IUPAC Name |
6-acetyl-3-amino-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-5(22)21-3-2-7-6(4-21)9(14(15,16)17)8-10(18)11(12(19)23)24-13(8)20-7/h2-4,18H2,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGQEQCLWNVEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic molecule known for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16F3N5O3S
- Molecular Weight : 439.4 g/mol
- IUPAC Name : 6-acetyl-3-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
The structural complexity of this compound arises from its unique arrangement of functional groups that may confer distinct biological properties.
Antimicrobial Properties
Recent studies suggest that compounds similar to 6-acetyl-3-amino derivatives exhibit significant antimicrobial activity. For instance, research has shown that certain thieno[2,3-b][1,6]naphthyridine derivatives demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been a focal point in recent research. In vitro studies indicate that it may interact with specific molecular targets involved in cancer progression. For example:
- Targeting Thioredoxin Reductase (TrxR) : Compounds that inhibit TrxR are being explored for their selective antitumor effects. The structure of 6-acetyl-3-amino may allow it to modulate this enzyme's activity .
The biological mechanisms through which 6-acetyl-3-amino exerts its effects can involve:
- Enzyme Inhibition : Binding to enzymes such as TrxR or other metabolic pathways.
- Receptor Interaction : Modulating receptor activity that influences cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various thieno[2,3-b][1,6]naphthyridine derivatives against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives showed notable inhibition zones in disk diffusion assays .
Study 2: Anticancer Potential
Another research focused on the anticancer properties of similar compounds. The study revealed that these compounds could inhibit cell growth in several human cancer cell lines (e.g., HepG2 and NCI-H661) with IC50 values indicating potent activity .
Comparative Analysis with Similar Compounds
Q & A
Q. What theoretical frameworks guide the study of this compound’s photophysical properties?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to interpret UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) calculations can correlate electronic transitions with observed λmax values. Experimental validation via fluorescence quenching studies in varying solvents is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
